molecular formula C13H8Cl2N2O2 B8581504 5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride

5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride

Cat. No. B8581504
M. Wt: 295.12 g/mol
InChI Key: XGKCRFUEZJXUKS-UHFFFAOYSA-N
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Patent
US08563719B2

Procedure details

Over a 1.5 hour period under an atmosphere of N2, SOCl2 (86.2 g) in MeCN (145 mL) was added dropwise into a mixture, that had been preheated at reflux for 0.5 h, of the compound of formula (IX) (29 g, 0.121 mol), MeCN (435 mL) and DMF (0.88 g) at reflux. The reaction was terminated when less than 2% (HPLC) of the compound of formula (IX) was remaining. If the reaction did not achieve complete reaction, extra SOCl2 was added. The mixture was cooled to about 25±5° C. (internal temperature), and was then filtered and washed with MeCN (58 mL) to give ca. 55 g of (Xa).HCl (moist with MeCN) with 82A % purity by HPLC. (Xa).HCl: 1H NMR (300 MHz, d6-DMSO): δ 9.68 (s, 1H), 9.17 (s, 1H), 8.57 (d, J=2.0 Hz, 1H), 8.46 (dd, J=8.6, 2.1 Hz, 1H), 8.02 (d, J=8.6 Hz, 1H), 7.74 (d, J=3.8 Hz, 1H), 7.60 (d, J=3.8 Hz, 1H). See FIG. 5 for the 1H NMR spectrum of (Xa).HCl; 13C NMR (75 MHz, d6-DMSO) δ 179.0, 159.6, 156.4, 152.9, 149.5, 141.0, 132.6, 129.2, 125.9, 123.2, 122.9, 122.7, 111.5.
Name
Quantity
86.2 g
Type
reactant
Reaction Step One
Name
Quantity
145 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Quantity
0.88 g
Type
reactant
Reaction Step Two
Name
Quantity
435 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
82A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=S(Cl)[Cl:3].O=[C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:16]3[O:20][C:19]([CH:21]=[O:22])=[CH:18][CH:17]=3)[CH:14]=2)[N:9]=[CH:8][NH:7]1.CN(C=O)C.[ClH:28]>CC#N>[ClH:3].[Cl:28][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:16]3[O:20][C:19]([CH:21]=[O:22])=[CH:18][CH:17]=3)[CH:14]=2)[N:9]=[CH:8][N:7]=1 |f:5.6|

Inputs

Step One
Name
Quantity
86.2 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
145 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
O=C1NC=NC2=CC=C(C=C12)C1=CC=C(O1)C=O
Name
Quantity
0.88 g
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
435 mL
Type
solvent
Smiles
CC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
82A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The reaction was terminated when less than 2% (HPLC) of the compound of formula (IX)
CUSTOM
Type
CUSTOM
Details
reaction, extra SOCl2
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
washed with MeCN (58 mL)
CUSTOM
Type
CUSTOM
Details
to give ca. 55 g of (Xa)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
Cl.ClC1=NC=NC2=CC=C(C=C12)C1=CC=C(O1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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